Methyl 2-chloro-5-fluoro-4-hydroxybenzoate
Description
Contextualizing the Compound within Halogenated Benzoate (B1203000) Esters in Academic Research
Halogenated benzoate esters form a broad and significant class of compounds in organic chemistry and are investigated for their diverse applications. The introduction of halogen atoms onto the benzene (B151609) ring of a benzoate ester can profoundly influence its electronic properties, lipophilicity, and metabolic stability. These modifications are crucial in the design of new molecules with specific functions. In the realm of materials science, halogenated aromatic compounds are utilized in the synthesis of advanced materials like high-performance polymers and dyes. chemscene.com
The specific substitution pattern of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate places it within a subgroup of highly functionalized benzoate esters. The presence of both chlorine and fluorine atoms, along with a hydroxyl group, suggests a molecule with tailored electronic and steric properties, making it a valuable building block in synthetic chemistry.
Significance of Hydroxyl and Halogen Substituents in Aromatic Systems for Chemical Synthesis
The hydroxyl and halogen substituents on the aromatic ring of this compound play a pivotal role in its reactivity and potential applications.
The hydroxyl group (-OH) is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. capes.gov.br Its presence can significantly enhance the nucleophilicity of the aromatic ring. Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility, melting point, and its interactions with biological targets.
Halogen substituents (-Cl and -F) are deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene. google.com However, they are ortho-, para-directing. google.com The varying electronegativity and size of halogens (fluorine being the most electronegative and smallest of the common halogens) allow for fine-tuning of the electronic and steric environment of the molecule. Halogenation is a common strategy in drug discovery to enhance properties such as metabolic stability and membrane permeability. nih.govresearchgate.net The presence of both chlorine and fluorine offers a unique combination of these effects. The carbon-halogen bond can also serve as a reactive handle for further functionalization through various cross-coupling reactions.
The interplay of these substituents—the activating hydroxyl group and the deactivating but ortho-, para-directing halogens—creates a complex reactivity profile for this compound, allowing for selective chemical transformations.
Overview of Current Research Trajectories Involving Related Chemical Structures
While specific research on this compound is not extensively documented in publicly available literature, research on structurally related compounds provides insight into potential areas of interest.
The synthesis of polysubstituted benzoic acids and their esters is a significant area of research, often driven by the need for novel building blocks in medicinal chemistry and materials science. For instance, a practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial agents, has been reported, highlighting the importance of this class of compounds.
Furthermore, hydroxybenzoic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. chemscene.combldpharm.com Research is ongoing to explore the therapeutic potential of various substituted hydroxybenzoates. For example, some p-hydroxybenzoic acid derivatives have been investigated for their effects on sickle cell disease. nih.gov The study of how different substituents on the hydroxybenzoate scaffold influence biological activity is a key research trajectory.
The development of new synthetic methodologies for the preparation of highly substituted aromatic compounds is another active research area. This includes the exploration of novel catalysts and reaction conditions to achieve high yields and selectivity.
Identification of Research Gaps and Future Directions for this compound
The primary research gap concerning this compound is the lack of published studies detailing its specific synthesis, characterization, and applications. While its chemical structure suggests potential as a valuable intermediate, its properties and utility remain largely unexplored in the academic literature.
Future research directions could include:
Development of an efficient and scalable synthesis: A detailed synthetic protocol for this compound would be the first step to enabling further research. A plausible route could involve the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid followed by the reduction of the nitro group to a hydroxylamine (B1172632) and subsequent transformation, or more likely, starting from a pre-hydroxylated precursor. The synthesis of the related 5-amino-2-chloro-4-fluoro-benzoic acid methyl ester from the corresponding nitro compound has been described and involves hydrogenation, suggesting a potential pathway. chemicalbook.com
Thorough physicochemical and spectroscopic characterization: Detailed analysis using techniques like NMR, IR, and mass spectrometry would provide a comprehensive understanding of its molecular structure and properties. nih.govnih.govacs.org
Exploration of its reactivity: Investigating the reactivity of the aromatic ring and the functional groups would uncover its potential as a versatile building block for more complex molecules.
Screening for biological activity: Given the known biological activities of related hydroxybenzoic acid derivatives, screening this compound for antimicrobial, antifungal, or other therapeutic properties could be a fruitful area of investigation. nih.gov
Application in materials science: Its unique substitution pattern might make it a candidate for the synthesis of novel polymers or other materials with specific optical or electronic properties.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in various scientific and technological fields.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
methyl 2-chloro-5-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
QNJBWPPFQXADCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Chloro 5 Fluoro 4 Hydroxybenzoate
Retrosynthetic Analysis and Strategic Precursors for Methyl 2-chloro-5-fluoro-4-hydroxybenzoate
A retrosynthetic analysis of this compound provides a logical framework for identifying potential starting materials and key bond disconnections. The analysis begins by disconnecting the ester functional group, a common and reliable transformation. This leads back to the corresponding carboxylic acid, 2-chloro-5-fluoro-4-hydroxybenzoic acid, and methanol (B129727).
Further disconnection of the substituents on the aromatic ring reveals several potential synthetic pathways. The chloro, fluoro, and hydroxyl groups can be introduced through various aromatic substitution reactions. A plausible retrosynthetic strategy would involve the disconnection of the chloro and fluoro groups, leading back to a simpler 4-hydroxybenzoic acid derivative. The regiochemistry of the halogenation steps would be a critical consideration in the forward synthesis.
Alternatively, a key precursor could be a nitrated analogue, such as Methyl 2-chloro-4-fluoro-5-nitrobenzoate. chemicalbook.comnih.gov The nitro group can serve as a precursor to the hydroxyl group via reduction to an amine followed by diazotization and hydrolysis. This approach offers a well-established route for introducing a hydroxyl group at a specific position on the aromatic ring.
The primary precursors identified through this analysis are:
2-chloro-5-fluoro-4-hydroxybenzoic acid
4-hydroxybenzoic acid (or its methyl ester)
A suitably substituted nitrobenzene (B124822) derivative
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be approached through several established methodologies in organic chemistry. These routes primarily involve the formation of the ester and the introduction of the halogen and hydroxyl substituents onto the benzene (B151609) ring.
Esterification Reactions for Carboxylic Acid Derivatives
The most straightforward route to this compound is the esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-4-hydroxybenzoic acid. The Fischer esterification is a classic and widely used method for this transformation. nih.gov This reaction typically involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol and/or by the removal of water as it is formed.
For sterically hindered benzoic acids, alternative esterification methods might be necessary to achieve high yields. acs.orgresearchgate.net These can include the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form a more reactive acyl intermediate, which then reacts with methanol.
Table 1: Representative Conditions for Fischer Esterification
| Reactant | Reagent | Solvent | Catalyst | Temperature | Yield |
| 4-chloro-2-hydroxybenzoic acid | Methanol | Benzene | Sulfuric acid | Reflux | Good |
| p-hydroxybenzoic acid | Methanol | Toluene | Sulfuric acid | 90-100°C | 86.1% nih.gov |
Note: The yields are based on analogous or related reactions and may vary for the specific substrate.
Strategies for Regioselective Halogenation and Hydroxylation of Benzoate (B1203000) Cores
The introduction of chloro, fluoro, and hydroxyl groups onto a benzoate core with precise regiocontrol is a significant challenge in the synthesis of this molecule. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.
Regioselective Halogenation: The halogenation of hydroxybenzoates can be achieved using various halogenating agents. researchgate.netresearchgate.net For instance, the chlorination of a fluorohydroxybenzoate precursor would be influenced by the activating and directing effects of the hydroxyl and fluoro groups. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) can provide milder reaction conditions compared to using elemental halogens. researchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic compounds. lab-chemicals.comsigmaaldrich.com
Regioselective Hydroxylation: The introduction of a hydroxyl group at a specific position can be accomplished through several methods. One common strategy involves the nitration of the aromatic ring followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol (B47542). Another approach is the direct hydroxylation of a C-H bond. researchgate.net Catalytic methods using transition metals or organocatalysts with a suitable oxidant can achieve hydroxylation of benzylic and other C-H bonds. researchgate.net
Table 2: Potential Reagents for Regioselective Functionalization
| Transformation | Reagent/Catalyst | Description |
| Chlorination | N-Chlorosuccinimide (NCS) | Provides a source of electrophilic chlorine under mild conditions. |
| Fluorination | Selectfluor® | An electrophilic fluorinating agent. |
| Hydroxylation | 1. HNO₃/H₂SO₄ 2. Fe/HCl or SnCl₂/HCl 3. NaNO₂/H₂SO₄ 4. H₂O, Δ | Multi-step sequence involving nitration, reduction, diazotization, and hydrolysis. |
| Catalytic Halogenation | Pd(OAc)₂ with NXS | Directs halogenation to specific positions via C-H activation. lab-chemicals.comsigmaaldrich.com |
| Catalytic Hydroxylation | Ru(II) catalysts with oxidants | Can facilitate ortho-hydroxylation of substituted benzoates. |
Investigation of Catalytic Approaches in Targeted Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches could be envisioned.
Transition metal-catalyzed cross-coupling reactions could be employed to construct the substituted aromatic ring. For instance, a suitably functionalized precursor could undergo Suzuki or Stille coupling to introduce one of the substituents.
Catalytic C-H activation and functionalization represent a powerful strategy for the direct introduction of the chloro, fluoro, or hydroxyl groups, potentially reducing the number of synthetic steps. nih.govyoutube.com For example, ruthenium-catalyzed ortho-hydroxylation of substituted benzoates has been reported. Platinum-based catalysts have also been shown to catalyze the hydroxylation of alkyl groups. chemscene.com The development of catalysts that can selectively functionalize a specific C-H bond in the presence of multiple other reactive sites is an active area of research.
Derivatization and Functional Group Interconversions of this compound
The presence of a phenolic hydroxyl group and an ester functionality makes this compound a versatile platform for further chemical modifications.
Reactions Involving the Aromatic Hydroxyl Group (e.g., etherification, esterification)
The hydroxyl group is a key site for derivatization, allowing for the introduction of a wide range of other functional groups.
Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This typically involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. The regioselective alkylation of dihydroxybenzaldehydes has been demonstrated using cesium bicarbonate, which may offer a milder alternative for selective etherification. nih.gov
Esterification: The phenolic hydroxyl group can also be esterified to form a diaryl or alkylaryl ester. This can be achieved by reacting the parent molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Enzymatic esterification using lipases offers a selective method for esterifying aliphatic hydroxyl groups in the presence of phenolic ones, which could be relevant for more complex derivatives. youtube.comsigmaaldrich.com
Table 3: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction | Reagents | Product Type |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxybenzoate |
| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Acyloxybenzoate |
Aromatic Substitution Reactions of the Halogenated Benzoate Ring
Principles of Green Chemistry in Synthetic Route Development for this compound
Applying green chemistry principles to the synthesis and subsequent reactions of this compound is crucial for developing sustainable chemical processes.
Solvent Selection and Optimization for Environmentally Benign Processes
The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org For transformations involving this compound, particularly palladium-catalyzed cross-coupling reactions, solvent selection can dramatically affect reaction efficiency and environmental footprint. rsc.orgwhiterose.ac.uk
Advanced Spectroscopic Characterization Techniques for Research on Methyl 2 Chloro 5 Fluoro 4 Hydroxybenzoate
Elucidating Molecular Structure and Conformation through Magnetic Resonance and Vibrational Spectroscopy
Vibrational Spectroscopy Investigations
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
For Methyl 2-chloro-5-fluoro-4-hydroxybenzoate, Raman spectroscopy is particularly useful for identifying vibrations that are weak or absent in infrared (IR) spectroscopy. Key vibrational modes that can be analyzed include:
C-Cl Stretching: The carbon-chlorine bond typically exhibits a strong Raman signal in the 600-800 cm⁻¹ region.
C-F Stretching: The carbon-fluorine stretch is expected to appear in the 1000-1300 cm⁻¹ range.
Aromatic C-C Stretching: The vibrations of the benzene (B151609) ring itself are observed between 1400 and 1650 cm⁻¹.
Carbonyl (C=O) Stretch: The ester carbonyl group will show a characteristic band, typically around 1700-1730 cm⁻¹.
Hydroxyl (O-H) Bending: The in-plane bending of the phenolic hydroxyl group can also be observed, although the stretching mode is often weak in Raman spectra.
The symmetry of the molecule, or lack thereof, influences the number and intensity of Raman active bands. Given the substitution pattern of this compound, it possesses low symmetry, which theoretically makes all of its vibrational modes Raman active.
Correlation of Experimental and Theoretically Calculated Vibrational Spectra
To achieve a precise assignment of the observed vibrational bands in the Raman (and IR) spectra, researchers often correlate experimental data with theoretical calculations. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. By creating a model of the this compound molecule, its vibrational frequencies and intensities can be calculated.
The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry.
Scaling: The calculated frequencies are often systematically higher than the experimental ones due to approximations in the theoretical model. Therefore, they are multiplied by a scaling factor to improve the agreement with the experimental data.
By comparing the scaled theoretical frequencies with the experimental Raman and IR spectra, each band can be confidently assigned to a specific molecular vibration. This correlation provides a more complete understanding of the molecule's dynamics.
| Vibrational Mode | Expected Experimental Raman Shift (cm⁻¹) | Hypothetical Scaled DFT Calculated Frequency (cm⁻¹) | Assignment |
| ν(C-Cl) | 720 | 725 | C-Cl Stretch |
| ν(C-F) | 1250 | 1255 | C-F Stretch |
| ν(C=O) | 1715 | 1720 | Carbonyl Stretch |
| Aromatic Ring | 1610 | 1615 | C=C Aromatic Stretch |
| ν(O-H) | 3400 (Broad) | N/A (Often difficult to model accurately in condensed phase) | O-H Stretch |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For an aromatic compound like this compound, the absorption is primarily due to π → π* and n → π* transitions within the benzene ring and the carbonyl group.
The substituents on the benzene ring (-Cl, -F, -OH, -COOCH₃) act as auxochromes and chromophores, influencing the wavelength and intensity of the absorption maxima (λ_max). The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, in particular, can cause a bathochromic shift (shift to longer wavelengths) of the primary benzene absorption bands. The solvent used can also affect the spectrum, especially for the n → π* transitions.
A typical UV-Vis spectrum for this compound dissolved in a solvent like ethanol (B145695) or methanol (B129727) would likely show strong absorption bands in the 250-320 nm range, characteristic of a substituted benzene derivative.
Mass Spectrometry (MS) in Structural Elucidation and Reaction Monitoring
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass of the parent ion (molecular ion). This high precision allows for the determination of the elemental composition of this compound. The presence of chlorine is particularly notable, as it has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, which HRMS can clearly resolve. This isotopic signature serves as a definitive confirmation of the presence of a chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed to piece together the molecule's structure.
Key fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to the loss of 31 Da.
Loss of the entire ester group (-COOCH₃): This would lead to a fragment corresponding to the loss of 59 Da.
Decarbonylation: Loss of a carbon monoxide (CO) molecule (28 Da) from the fragment ions is also a common pathway for phenolic compounds.
Loss of halogens: The cleavage of the C-Cl or C-F bond can also occur.
By analyzing these fragmentation patterns, the connectivity of the atoms and the positions of the functional groups on the aromatic ring can be confirmed.
| Technique | Information Obtained | Application to this compound |
| Raman Spectroscopy | Molecular vibrations, functional groups, symmetry | Identification of C-Cl, C-F, C=O, and aromatic ring vibrations. |
| UV-Vis Spectroscopy | Electronic transitions | Analysis of π → π* and n → π* transitions in the substituted aromatic system. |
| HRMS | Precise mass and elemental composition | Confirmation of the molecular formula and the presence of chlorine via its isotopic pattern. |
| MS/MS | Structural fragmentation patterns | Elucidation of the molecular structure by analyzing the loss of functional groups. |
Solid-State Spectroscopic Studies
While the techniques described above are often performed on samples in solution or as neat liquids, solid-state spectroscopic studies can provide unique information about the crystalline structure and intermolecular interactions of this compound.
Techniques such as solid-state NMR, powder X-ray diffraction (PXRD), and solid-state Raman or IR spectroscopy can reveal details about:
Polymorphism: The existence of different crystalline forms of the compound.
Hydrogen Bonding: The nature and extent of intermolecular hydrogen bonding, particularly involving the phenolic -OH group and the ester carbonyl oxygen.
Crystal Packing: How the molecules are arranged in the crystal lattice.
These solid-state analyses are crucial for understanding the material's physical properties, such as its melting point, solubility, and stability.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in solid materials. mdpi.comyoutube.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the spatial orientation of molecules, providing a wealth of structural information. jocpr.com This makes it particularly well-suited for distinguishing between the ordered, long-range structure of crystalline solids and the disordered nature of amorphous materials. europeanpharmaceuticalreview.com
In the analysis of this compound, ssNMR can effectively differentiate between its crystalline and amorphous forms. The key differences are typically observed in the spectral linewidths and relaxation times.
Spectral Linewidths: Crystalline materials, with their well-defined molecular packing and uniform environments for each nucleus, generally produce sharp, well-resolved peaks in ssNMR spectra. researchgate.net In contrast, amorphous forms lack long-range order, resulting in a distribution of local environments for each nucleus. This heterogeneity leads to a broadening of the NMR signals. europeanpharmaceuticalreview.comresearchgate.net For this compound, one would expect to see significantly broader peaks in the ¹³C and ¹⁹F ssNMR spectra of the amorphous form compared to a crystalline form.
Spin-Lattice Relaxation Times (T₁): The T₁ relaxation time measures the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. This parameter is sensitive to molecular motion. In the rigid lattice of a crystalline solid, T₁ values are typically longer than in the more mobile environment of an amorphous solid. bruker.com By measuring the T₁ values for the different carbon or fluorine atoms in the this compound molecule, one can gain insights into the molecular dynamics and distinguish between the two forms.
The following hypothetical data table illustrates the expected differences in ¹³C ssNMR chemical shifts and T₁ relaxation times for the crystalline and amorphous forms of this compound.
Hypothetical ¹³C ssNMR Data for this compound
| Carbon Atom | Crystalline Form Chemical Shift (ppm) | Amorphous Form Chemical Shift (ppm) | Crystalline Form T₁ (s) | Amorphous Form T₁ (s) |
| C=O | 168.2 | 168.5 (broad) | 120 | 45 |
| C-OH | 155.8 | 156.0 (broad) | 115 | 42 |
| C-Cl | 128.5 | 128.7 (broad) | 110 | 40 |
| C-F | 150.1 | 150.3 (broad) | 112 | 41 |
| Aromatic CH | 115-125 | 115-125 (broad) | 100-105 | 35-38 |
| O-CH₃ | 52.3 | 52.5 (broad) | 95 | 30 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism Research
Powder X-ray Diffraction (PXRD) is a fundamental and widely used analytical technique for the characterization of crystalline materials. creative-biostructure.com It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the planes of atoms in a crystal lattice. creative-biostructure.com The resulting diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for its identification. researchgate.net
For this compound, PXRD is an essential tool for:
Crystalline Phase Identification: The PXRD pattern of a crystalline sample of this compound can be used to confirm its identity by comparing the pattern to a reference database.
Distinguishing Crystalline and Amorphous Forms: Crystalline materials produce a series of sharp diffraction peaks, while amorphous materials, lacking long-range order, produce a broad halo with no distinct peaks. researchgate.net
Polymorphism Research: Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can have significantly different physical properties. PXRD is the primary technique used to identify and differentiate between polymorphs, as each form will have a unique diffraction pattern. rigaku.comresearchgate.net
The study of polymorphism in a related compound, methylparaben (methyl 4-hydroxybenzoate), demonstrates the power of PXRD. Research has identified multiple polymorphic forms of methylparaben, each with a distinct PXRD pattern. researchgate.netnih.govacs.org Similarly, if this compound exhibits polymorphism, PXRD would be the key technique for their discovery and characterization.
A hypothetical PXRD analysis of two different polymorphs of this compound (Form I and Form II) would yield distinct diffraction patterns, as illustrated in the table below. The positions (2θ) and relative intensities of the diffraction peaks would be unique to each form.
Hypothetical PXRD Data for Polymorphs of this compound
| Form I: 2θ (°) | Form I: Relative Intensity (%) | Form II: 2θ (°) | Form II: Relative Intensity (%) |
| 8.5 | 100 | 9.2 | 85 |
| 12.3 | 45 | 13.1 | 100 |
| 15.8 | 60 | 16.5 | 70 |
| 20.1 | 80 | 21.4 | 90 |
| 25.2 | 75 | 26.0 | 50 |
| 28.9 | 30 | 29.8 | 40 |
By systematically analyzing the solid-state forms of this compound using ssNMR and PXRD, a comprehensive understanding of its material properties can be established, which is critical for its development and application.
Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 5 Fluoro 4 Hydroxybenzoate
Spectroscopic Property Prediction and Validation
Theoretical Simulation of IR, Raman, NMR, and UV-Vis Spectra
Computational chemistry provides indispensable tools for the simulation of various molecular spectra, which aids in the interpretation and assignment of experimental data. Density Functional Theory (DFT) is a widely employed method for accurately predicting spectroscopic properties. nih.gov
IR and Raman Spectra: Theoretical vibrational spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular geometry. DFT methods, such as B3LYP, can predict the wavenumbers and intensities of infrared and Raman bands. researchgate.net These calculations are fundamental for assigning specific vibrational modes to the observed peaks, such as O-H stretching, C=O stretching, aromatic C-C vibrations, and C-Cl or C-F stretching modes.
NMR Spectra: The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts relative to a standard reference like Tetramethylsilane (TMS). These calculations help in assigning complex NMR spectra and understanding the electronic environment of each atom.
UV-Vis Spectra: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved (e.g., HOMO and LUMO) helps characterize these transitions, often as π→π* or n→π* excitations. researchgate.net
Comparison of Predicted and Experimental Spectroscopic Data for Model Validation
A critical step in computational spectroscopy is the validation of the theoretical model by comparing the simulated spectra with experimental data. nih.gov This comparison serves to confirm the accuracy of the chosen computational method (functional and basis set) and the determined ground-state geometry of the molecule.
For vibrational spectra (IR and Raman), calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the agreement, it is common practice to apply a uniform scaling factor to the computed wavenumbers. researchgate.net A close correlation between the scaled theoretical frequencies and the experimental peak positions confirms the validity of the vibrational assignments.
The table below illustrates a typical comparison between experimental and scaled theoretical vibrational frequencies for key functional groups in Methyl 2-chloro-5-fluoro-4-hydroxybenzoate.
| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated (Scaled) DFT (cm-1) | Deviation (cm-1) |
|---|---|---|---|
| O-H stretch | 3450 | 3465 | -15 |
| C-H stretch (aromatic) | 3085 | 3092 | -7 |
| C=O stretch (ester) | 1710 | 1705 | +5 |
| C=C stretch (aromatic ring) | 1605 | 1612 | -7 |
| C-O stretch (ester) | 1250 | 1245 | +5 |
| C-F stretch | 1180 | 1188 | -8 |
| C-Cl stretch | 780 | 775 | +5 |
Similarly, calculated NMR chemical shifts and UV-Vis absorption maxima are compared against experimental values to validate the computational model's ability to reproduce the molecule's electronic structure. nih.gov
Conformational Analysis and Tautomerism Studies of the Hydroxybenzoate Moiety
The three-dimensional structure and potential isomeric forms of a molecule are crucial determinants of its physical and chemical properties. Computational methods are ideally suited to explore the potential energy surface of molecules like this compound to identify stable conformers and investigate tautomeric equilibria.
Conformational Analysis: The flexibility of the molecule primarily arises from the rotation around the single bonds associated with the ester and hydroxyl substituents. Key torsional angles include the C-C-O-H dihedral of the hydroxyl group and the C-C-O-C dihedral of the methyl ester group. Computational scans of the potential energy surface as a function of these rotations allow for the identification of energy minima corresponding to stable conformers. For hydroxybenzoates, conformations that allow for intramolecular hydrogen bonding, for instance between the phenolic hydrogen and the carbonyl oxygen, are often found to be particularly stable. researchgate.net The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
Tautomerism Studies: The hydroxybenzoate moiety can theoretically exist in different tautomeric forms. Besides the dominant aromatic phenol (B47542) (enol) form, a keto tautomer (cyclohexadienone) could potentially exist. Tautomerization involves the migration of a proton and a concurrent shift of double bonds. DFT calculations are highly effective in evaluating the thermodynamic stability of different tautomers. nih.gov By optimizing the geometry of each potential tautomer and calculating its absolute energy, the relative energy difference (ΔE) can be determined. For aromatic systems like this compound, the high stability of the aromatic ring means the phenol form is overwhelmingly more stable than any keto tautomers, with the energy difference typically being very large, confirming that the molecule exists almost exclusively as the hydroxy-substituted aromatic ester. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides profound insights into chemical reaction mechanisms that are often difficult to obtain through experimental means alone. nih.gov While specific mechanistic studies on this compound may not be widely published, the established methodologies can be applied to understand its reactivity in various transformations, such as ester hydrolysis, nucleophilic aromatic substitution, or electrophilic attack on the ring.
The elucidation of a reaction mechanism computationally involves mapping the potential energy surface (PES) that connects reactants to products. Key steps in this process include:
Geometry Optimization: The equilibrium structures of reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.
Transition State (TS) Searching: A transition state represents the energy maximum along the reaction coordinate but is a minimum in all other degrees of freedom. Sophisticated algorithms are used to locate the geometry of the TS.
Frequency Calculation: A vibrational frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy (Ea) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to trace the minimum energy path downhill from the transition state. This confirms that the located TS correctly connects the intended reactants and products.
By applying these techniques, chemists can visualize the bond-breaking and bond-forming processes, calculate reaction barriers, and predict the feasibility and selectivity of chemical reactions involving the title compound.
Transition State Search and Elucidation of Reaction Pathways
The synthesis and reactivity of this compound are governed by the energetic landscapes of the chemical reactions it participates in. Computational chemists employ sophisticated algorithms to locate transition states—the fleeting, high-energy structures that connect reactants to products. By identifying these critical points on the potential energy surface, the entire reaction pathway can be mapped out.
Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
The arrangement of chloro, fluoro, and hydroxyl groups on the benzene (B151609) ring of this compound imparts a specific electronic character that dictates the outcome of further chemical transformations. Computational methods are invaluable for predicting the regioselectivity of reactions, such as electrophilic aromatic substitution. By calculating the electron density at various positions on the aromatic ring and modeling the stability of reaction intermediates, chemists can predict where a new substituent is most likely to attach.
Similarly, if the molecule were to be involved in reactions creating chiral centers, computational models could predict the stereoselectivity—the preference for the formation of one stereoisomer over another. These predictions are based on the subtle energy differences between the transition states leading to different stereochemical outcomes. For instance, in reactions involving the hydroxyl or ester groups, computational models can help foresee the spatial arrangement of the products. A computational method known as RegioSQM has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, which could be applied to molecules like this compound to guide its further functionalization nih.govsemanticscholar.orgresearchgate.net.
Intermolecular Interactions and Crystal Engineering Studies
The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and, consequently, its physical properties like melting point and solubility. Crystal engineering seeks to understand and control these interactions to design materials with desired properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It defines a surface for a molecule in a crystal, where the surface is colored according to the nature and proximity of neighboring atoms. This provides a detailed picture of the intermolecular contacts.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a Hirshfeld surface analysis of this compound, based on analyses of similar molecules. plos.orgplos.org
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| O···H / H···O | 25.5 |
| C···H / H···C | 15.2 |
| Cl···H / H···Cl | 8.3 |
| F···H / H···F | 4.1 |
| C···C | 1.9 |
Note: This data is illustrative and based on typical values for similar organic molecules.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is another computational technique that provides a qualitative visualization of noncovalent interactions in real space. researchgate.net It is based on the electron density and its derivatives, particularly the reduced density gradient. researchgate.netchemtools.org NCI plots use color-coded isosurfaces to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. chemtools.org
An NCI analysis of this compound would reveal the specific regions of the molecule involved in hydrogen bonding (e.g., between the hydroxyl group and the carbonyl oxygen of a neighboring molecule), van der Waals forces, and any steric hindrance caused by the bulky chlorine atom. This visual approach is highly intuitive and complements the quantitative data from Hirshfeld surface analysis. researchgate.netchemtools.orgrsc.orgacs.org
Computational Investigation of Hydrogen Bonding Networks and π-π Stacking Interactions in Solid State
The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound strongly suggests the formation of hydrogen bonding networks in its solid state. Computational methods, particularly Density Functional Theory (DFT), can be used to model these hydrogen bonds and calculate their strength and geometry. plos.org
Polymorphism and Crystal Packing Phenomena as Predicted by Computational Methods
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have significantly different physical properties. Computational methods are increasingly used to predict the possible polymorphs of a given molecule before they are discovered experimentally. researchgate.netnih.govresearchgate.netacs.org These crystal structure prediction methods involve generating a multitude of plausible crystal packings and then ranking them based on their calculated lattice energies.
For a molecule like this compound, computational screening could identify several energetically feasible crystal structures. This information is highly valuable in the pharmaceutical and materials science fields, where controlling the polymorphic form is often critical. Studies on the polymorphism of methyl 4-hydroxybenzoate (methyl paraben) have revealed the existence of multiple forms, and computational analyses have been instrumental in understanding the structural relationships and relative stabilities of these polymorphs. researchgate.netnih.govresearchgate.netacs.org These studies provide a roadmap for how similar computational investigations could be applied to this compound to explore its potential polymorphic landscape.
Advanced Applications in Materials Science and Chemical Engineering Research
Role as a Building Block in Complex Organic Synthesis
The strategic placement of electron-withdrawing and donating groups on the benzene (B151609) ring of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate makes it a valuable precursor in multi-step organic syntheses.
Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Synthesis
While direct research on this compound as a precursor for specific pharmaceuticals is not extensively published, the synthesis of structurally related compounds highlights its potential. For instance, the synthesis of various pharmacologically active agents involves the use of halogenated and hydroxylated benzoic acid derivatives. The functional groups present in this compound allow for a variety of chemical transformations, such as etherification, esterification, and cross-coupling reactions, which are fundamental in the construction of complex pharmaceutical molecules.
The synthesis of related compounds, such as 4-fluoro-2-methylbenzoic acid, an important raw material for electronic chemical photoinitiators and a medicinal intermediate, often involves multi-step processes starting from fluorinated toluenes or benzoic acids. google.com These synthetic routes underscore the importance of functionalized benzoic acid scaffolds in medicinal chemistry.
Synthesis of Agrochemical Constituents and Specialty Chemicals
The synthesis of agrochemical constituents often relies on halogenated aromatic intermediates. For example, the preparation of 2-chloro-5-methylpyridine, a key intermediate for certain herbicides, involves several chemical steps starting from simpler molecules. synquestlabs.com The structural motifs present in this compound make it a plausible starting material or intermediate for the synthesis of novel agrochemicals.
Furthermore, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorobenzotrichloride (B1592118) demonstrates the industrial relevance of such halogenated benzoic acid derivatives as intermediates. bldpharm.comgoogle.com The presence of the nitro group in this related compound provides a handle for further chemical modifications, a strategy that could be applied to derivatives of this compound.
Integration into Functional Materials Development
The development of new materials with specific functions is a cornerstone of modern materials science. The unique electronic and structural properties of this compound make it an interesting candidate for integration into functional materials.
Exploration in Polymer Chemistry and Monomer Applications
Investigation in Liquid Crystal Research and Mesogenic Properties
Benzoic acid derivatives are known to exhibit liquid crystalline properties, which are crucial for applications in display technologies. nih.gov The formation of liquid crystal phases is often driven by intermolecular interactions, such as hydrogen bonding and halogen bonding. chemicalbook.com The presence of a hydroxyl group and halogen atoms in this compound suggests the possibility of forming such ordered phases.
Research on halogen-bonded liquid crystals has shown that the introduction of halogen atoms can lead to the formation of stable mesophases. chemicalbook.com The specific arrangement and nature of the halogen atoms can influence the type of liquid crystal phase and its transition temperatures. While direct studies on the mesogenic properties of this compound are limited, the general principles of liquid crystal design suggest it could be a valuable component in the synthesis of new liquid crystalline materials.
Design of Specialty Chemicals with Tailored Properties
The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. The versatile reactivity of this compound allows for its use in the design of such chemicals with tailored properties. By selectively modifying the different functional groups on the aromatic ring, chemists can fine-tune the molecule's properties to suit specific applications, such as in coatings, adhesives, or electronic materials.
The synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzotrichloride, which serves as an intermediate for various derivatives, showcases the potential for creating a family of specialty chemicals from a single, highly functionalized starting material. bldpharm.com
Influence of Halogen and Hydroxyl Substituents on Electronic Properties
The electronic nature of the benzene ring in this compound is intricately modulated by its substituents: a hydroxyl group, a chlorine atom, and a fluorine atom. These groups exert both inductive and resonance effects, which collectively determine the electron density distribution within the aromatic ring and, consequently, its reactivity and interaction with other molecules.
The hydroxyl (-OH) group is a potent activating group, meaning it donates electron density to the benzene ring through a resonance effect. This is due to the lone pairs of electrons on the oxygen atom being delocalized into the π-system of the ring. Conversely, halogens like chlorine and fluorine are generally considered deactivating groups due to their strong inductive electron-withdrawing effect, stemming from their high electronegativity. However, they also possess lone pairs that can be donated via resonance, albeit to a lesser extent than the hydroxyl group.
In the case of this compound, the hydroxyl group at position 4 and the fluorine at position 5 will have competing and cooperative electronic influences. The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to manage the directing effects of the various substituents. libretexts.org The introduction of multiple functional groups can render the aromatic ring more or less susceptible to further chemical modification. google.comfiveable.me
The electronic properties of such substituted aromatic compounds can be further understood through computational methods like Density Functional Theory (DFT), which can elucidate intramolecular interactions and electron density distributions. nih.gov For instance, studies on halogenated benzene derivatives have provided insights into halogen-halogen interactions, which can influence the supramolecular assembly of these molecules. nih.gov
The following table summarizes the expected electronic effects of the substituents on the benzene ring of this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Hydroxyl (-OH) | 4 | -I (Withdrawing) | +R (Donating) | Activating (Donating) |
| Chlorine (-Cl) | 2 | -I (Withdrawing) | +R (Donating) | Deactivating (Withdrawing) |
| Fluorine (-F) | 5 | -I (Withdrawing) | +R (Donating) | Deactivating (Withdrawing) |
| Methyl Ester (-COOCH₃) | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating (Withdrawing) |
This table is generated based on established principles of physical organic chemistry.
These electronic modifications are crucial for applications in materials science. For example, in the design of liquid crystals, the polarity and polarizability of the mesogenic core, which could be a functionalized phenyl benzoate (B1203000), are critical for determining the phase behavior and electro-optical properties. mdpi.comresearchgate.net The dipole moment of the molecule, significantly influenced by its substituents, will affect its alignment in an electric field, a key principle in liquid crystal displays.
Steric Considerations in Molecular Design for Specific Applications
The spatial arrangement and size of the substituents on the this compound ring introduce significant steric factors that are paramount in molecular design for specific applications, particularly in the realm of polymers and liquid crystals.
The chloro substituent at the ortho position to the methyl ester group can create steric hindrance, potentially influencing the conformation of the ester group and affecting intermolecular interactions. This steric crowding can be a critical design element. For instance, in the synthesis of polymers, the steric bulk of a monomer can influence the polymer's microstructure, chain packing, and ultimately, its macroscopic properties like glass transition temperature and mechanical strength. Research on novel aromatic ester-based polybenzoxazines highlights how the monomer structure dictates the final properties of the polymer. rsc.org
The development of functional materials often relies on the self-assembly of molecular components into well-defined nanostructures. beilstein-journals.org For example, block copolymers containing liquid-crystalline phenyl benzoate units can microphase-separate into ordered domains, and the alignment of these domains can be controlled by the molecular design of the liquid-crystalline block. mdpi.com The steric interactions between the polymer chains, influenced by the substituents on the aromatic rings, play a vital role in the thermodynamics of this self-assembly process.
The following table outlines potential steric influences of the substituents in this compound on molecular design.
| Substituent | Position | van der Waals Radius (Å) | Potential Steric Influence |
| Chlorine (-Cl) | 2 | 1.75 | Can restrict rotation of the ester group; influences intermolecular packing. |
| Fluorine (-F) | 5 | 1.47 | Smaller than chlorine, but its high electronegativity can affect local charge distribution and non-covalent interactions. |
| Hydroxyl (-OH) | 4 | 1.52 (Oxygen) | Can participate in hydrogen bonding, directing supramolecular assembly. |
van der Waals radii are approximate values and can vary slightly depending on the chemical environment.
The strategic placement of these substituents allows for the fine-tuning of both the electronic and steric properties of this compound, making it a potentially valuable component in the synthesis of a new generation of smart and functional materials, from responsive polymers to advanced liquid crystal displays. The synthesis of such polysubstituted aromatic compounds, while potentially complex, offers a pathway to novel materials with precisely controlled characteristics. libretexts.orggoogle.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
